4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate
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Overview
Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate is a complex organic compound that features a unique combination of functional groups, including a pyran ring, a thiadiazole moiety, and a fluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate typically involves multiple steps:
Formation of the Thiadiazole Moiety: The 1,3,4-thiadiazole ring can be synthesized from thiosemicarbazide and carboxylic acids under acidic conditions.
Attachment of the Propionamido Group: The propionamido group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Synthesis of the Pyran Ring: The pyran ring is formed through a cyclization reaction, which may involve the use of catalysts such as Lewis acids.
Thioether Formation: The thiadiazole moiety is linked to the pyran ring via a thioether bond, typically using thiol-ene click chemistry.
Esterification: The final step involves the esterification of the pyran ring with 3-fluorobenzoic acid, using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorobenzoate ester can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
The compound’s potential bioactivity makes it a candidate for drug development. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
Research may explore its use as an antimicrobial or anticancer agent, given the bioactivity of related thiadiazole and pyran derivatives.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with membrane proteins. The thiadiazole moiety is known for its ability to form strong interactions with metal ions, which could be relevant in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-6-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate
- 4-oxo-6-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate
Uniqueness
Compared to similar compounds, 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate stands out due to the presence of the propionamido group and the 3-fluorobenzoate ester. These functional groups may enhance its bioactivity and chemical reactivity, making it a more versatile compound for various applications.
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-12-7-13(23)14(8-26-12)27-16(25)10-4-3-5-11(19)6-10/h3-8H,2,9H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCJRYCTRWDCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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